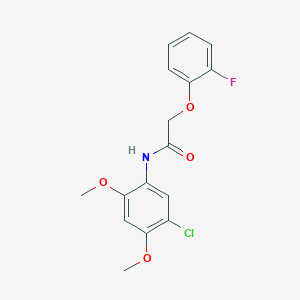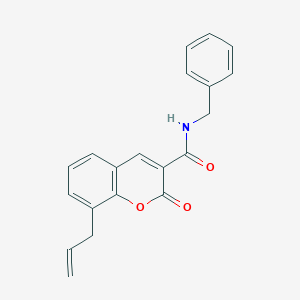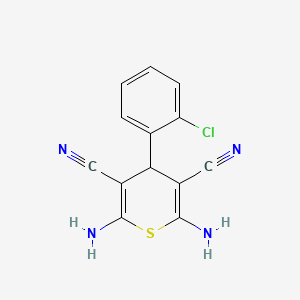![molecular formula C15H13N3OS B5853921 3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and is a small molecule inhibitor of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. The inhibition of procaspase-3 activation by PAC-1 has been shown to have potential therapeutic applications in cancer and other diseases.
作用機序
The mechanism of action of PAC-1 involves the inhibition of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. By inhibiting procaspase-3 activation, PAC-1 prevents the activation of caspase-3 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have significant biochemical and physiological effects. It induces apoptosis in cancer cells, which leads to the death of these cells. PAC-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects.
実験室実験の利点と制限
PAC-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. PAC-1 has also been shown to have low toxicity in animal models, making it a promising candidate for the development of anticancer drugs. However, PAC-1 has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
将来の方向性
There are several future directions for research on PAC-1. One potential direction is the development of PAC-1 analogs that have improved solubility and bioavailability. Another direction is the development of PAC-1-based anticancer drugs that can be used in clinical trials. Additionally, further research is needed to understand the mechanism of action of PAC-1 and its potential applications in other diseases.
合成法
The synthesis of PAC-1 involves the reaction of 3-aminopyridine-2-carboxylic acid with thionyl chloride to form 3-pyridinyl isothiocyanate. This is then reacted with 3-phenylacryloyl chloride to form PAC-1. The synthesis of PAC-1 has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
科学的研究の応用
PAC-1 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. PAC-1 has also been studied for its potential applications in other diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(9-8-12-5-2-1-3-6-12)18-15(20)17-13-7-4-10-16-11-13/h1-11H,(H2,17,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDQNZKIQNYDP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)

![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)

![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)